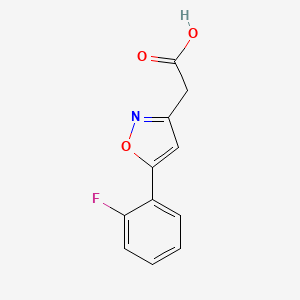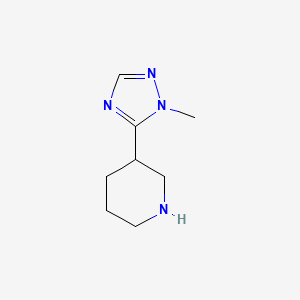
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative Quinolones are a class of synthetic antibacterial agents that have a broad spectrum of activity against various bacterial pathogens
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoline core.
Chlorination: Introduction of the chlorine atom at the 5-position.
Methoxylation: Introduction of the methoxy group at the 8-position.
Methylation: Introduction of the methyl group at the 1-position.
Oxidation: Formation of the 4-oxo group.
Carboxylation: Introduction of the carboxylic acid group at the 3-position.
These steps involve various reagents and catalysts, such as chlorinating agents, methoxylating agents, methylating agents, and oxidizing agents. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This allows for better control of reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Nucleophiles such as amines, thiols.
Hydrolyzing Agents: Aqueous acids or bases.
Major Products
Oxidized Derivatives: Various quinoline N-oxides.
Reduced Derivatives: Hydroxyquinolines.
Substituted Derivatives: Aminoquinolines, thioquinolines.
Carboxylate Salts: Sodium or potassium salts of the carboxylic acid.
Applications De Recherche Scientifique
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an antibacterial agent in the treatment of infections.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.
Mécanisme D'action
The mechanism of action of 5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Norfloxacin: Another fluoroquinolone with similar antibacterial activity.
Levofloxacin: A third-generation fluoroquinolone with a broad spectrum of activity.
Uniqueness
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other quinolones. Its methoxy group at the 8-position and chlorine atom at the 5-position are not commonly found in other quinolones, potentially leading to different interactions with bacterial enzymes and resistance profiles.
Propriétés
Formule moléculaire |
C12H10ClNO4 |
|---|---|
Poids moléculaire |
267.66 g/mol |
Nom IUPAC |
5-chloro-8-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO4/c1-14-5-6(12(16)17)11(15)9-7(13)3-4-8(18-2)10(9)14/h3-5H,1-2H3,(H,16,17) |
Clé InChI |
UGZOZTVKQKHMON-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)C2=C(C=CC(=C21)OC)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


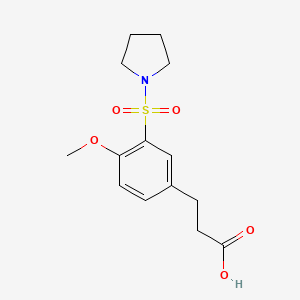

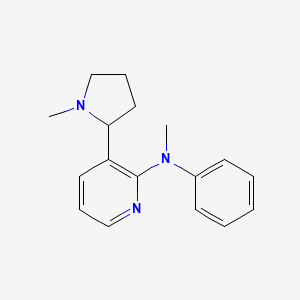
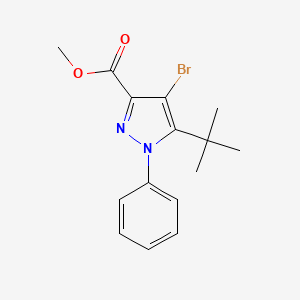
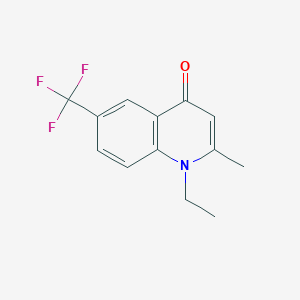


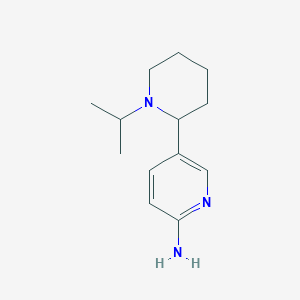
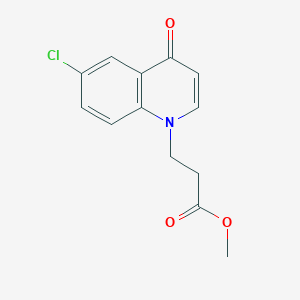
![4-(3,4-Dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11810381.png)

